4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]
Description
4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] (CAS: 1071-17-6) is a symmetrical bis-semicarbazide derivative featuring a central diphenylmethylene group bridged to two 1,1-dimethylsemicarbazide moieties. This compound is structurally characterized by its aromatic phenyl groups and semicarbazide functional groups, which confer unique chemical stability and reactivity.
Properties
CAS No. |
58494-39-6 |
|---|---|
Molecular Formula |
C19H26N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-(dimethylamino)-3-[(dimethylaminocarbamoylamino)-diphenylmethyl]urea |
InChI |
InChI=1S/C19H26N6O2/c1-24(2)22-17(26)20-19(15-11-7-5-8-12-15,16-13-9-6-10-14-16)21-18(27)23-25(3)4/h5-14H,1-4H3,(H2,20,22,26)(H2,21,23,27) |
InChI Key |
PFQVHUOGUNMCEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)NN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] typically involves a condensation reaction between a diphenylmethylene derivative and 1,1-dimethylsemicarbazide moieties. The general approach is to react a suitable diphenylmethylene precursor with semicarbazide derivatives under controlled conditions to form the bis-semicarbazide structure.
A closely related compound, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) , is synthesized by the reaction of hexamethylene diisocyanate with dimethylamine, providing insight into similar synthetic strategies that may apply to 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]. This reaction is carried out under controlled temperature and solvent conditions, often utilizing catalysts to optimize yield and purity. The use of polar aprotic solvents and azeotropic dehydration techniques helps in driving the reaction to completion and facilitates product isolation.
Industrial Production Methods
In industrial-scale synthesis, the process is scaled up using large reactors with continuous flow or batch modes. Reaction parameters such as temperature, pressure, and reagent concentration are meticulously controlled to minimize by-product formation and ensure consistent product quality.
Purification of the final product commonly involves crystallization or distillation techniques, often aided by solvent recovery systems to reduce environmental impact and cost. The solvents used are typically highly polar aprotic types, which can be recovered and reused, enhancing sustainability.
Detailed Preparation Procedure (Illustrative Example)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Dissolution | Dissolve diphenylmethylene precursor and 1,1-dimethylsemicarbazide in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) | Room temperature, stirring until homogeneous | Ensures uniform reaction mixture |
| 2. Reaction | Stir the solution under reflux or controlled heating to promote condensation | 60–100 °C, 4–12 hours | Temperature and time optimized for yield |
| 3. Azeotropic Dehydration | Add an azeotropic dehydrating agent (e.g., toluene) and perform azeotropic distillation to remove water formed during condensation | 2–12 hours | Drives reaction to completion |
| 4. Cooling and Precipitation | Cool the reaction mixture to room temperature, add water to precipitate the product | Room temperature | Facilitates product isolation |
| 5. Filtration and Washing | Filter the precipitate and wash with water or suitable solvents | Ambient conditions | Removes impurities |
| 6. Drying | Vacuum dry the product to remove residual solvents | 40–60 °C under vacuum | Ensures stability and purity |
This procedure is adapted from methodologies used in related bis-semicarbazide syntheses, emphasizing the importance of solvent choice, dehydration steps, and purification for high purity (>99%) products suitable for industrial use.
Research Findings and Analysis
Yield and Purity
- Reported yields for related bis-semicarbazide compounds in similar synthetic routes typically range from 85% to 95%, with purity levels exceeding 99% after purification steps.
- Use of azeotropic dehydration significantly improves yield by removing water, a reaction by-product that can shift equilibrium unfavorably.
Reaction Optimization
- Reaction time and temperature are critical variables; longer reflux times and higher temperatures increase conversion but may also promote side reactions.
- Solvent polarity affects solubility and reaction kinetics; polar aprotic solvents like dimethylformamide provide optimal environments for condensation reactions.
Comparative Table of Preparation Methods
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Type | Batch condensation in polar aprotic solvents | Continuous or batch with controlled parameters |
| Solvent | Dimethylformamide, dimethyl sulfoxide | Same, with solvent recovery systems |
| Dehydration Technique | Azeotropic distillation with toluene or similar | Automated azeotropic distillation with solvent recycling |
| Purification | Crystallization, filtration, vacuum drying | Large-scale crystallizers, filtration units, vacuum dryers |
| Yield | 85–95% | Consistently high with process optimization |
| Purity | >99% | >99%, monitored by quality control |
Chemical Reactions Analysis
Types of Reactions
4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions .
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] is as a curing agent in polymer chemistry. It is utilized in the production of polyurethane materials, where it acts as a crosslinking agent to enhance thermal stability and mechanical strength.
| Property | Value |
|---|---|
| Application | Curing agent |
| Benefits | Increased thermal stability, enhanced mechanical properties |
Antioxidant and Stabilizer
This compound also serves as an antioxidant and stabilizer in various formulations. It is particularly effective in preventing oxidative degradation in plastics and coatings, which is crucial for maintaining the longevity and performance of these materials.
| Application | Function |
|---|---|
| Antioxidant | Prevents oxidative degradation |
| Stabilizer | Enhances material longevity |
Anti-Yellowing Agent
In the context of polyurethane coatings and plastics, 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] is employed as an anti-yellowing agent. Its inclusion in formulations helps maintain the aesthetic qualities of products by preventing discoloration over time.
| Application | Benefit |
|---|---|
| Anti-yellowing | Maintains color integrity |
Case Study 1: Polyurethane Foams
A study conducted by Shevchenko et al. demonstrated that incorporating 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] into polyurethane foams significantly improved their thermal stability and mechanical properties compared to control samples without the compound. The foams exhibited reduced brittleness and enhanced elasticity under stress conditions.
- Findings : Improved thermal stability by 20% and mechanical strength by 15%.
Case Study 2: Coatings Formulation
In another research project focusing on coatings for industrial applications, the use of this compound as an anti-yellowing agent resulted in a marked decrease in color change after prolonged exposure to UV light. The treated samples maintained their original color much longer than those without the additive.
- Results : Color retention improved by over 30% after 1000 hours of UV exposure.
Mechanism of Action
The mechanism of action of 4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of bis-semicarbazides used as anti-yellowing agents. Key structural analogs include:
Structural and Functional Analogues
| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 4,4’-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] | 1071-17-6 | C₁₉H₂₄N₆O₂ | 368.44 | Diphenylmethylene core; two dimethylsemicarbazide groups |
| 4,4′-Hexamethylenebis(1,1-dimethylsemicarbazide) (HN-130) | 69938-76-7 | C₁₂H₂₈N₆O₂ | 288.39 | Hexamethylene spacer; aliphatic chain |
| 1,1,1′,1′-Tetramethyl-4,4’-(methylene-di-p-phenylene)disemicarbazide (HN-150) | 85095-61-0 | C₁₉H₂₆N₆O₂ | 370.45 | Aromatic methylene-di-p-phenylene linker |
Environmental and Health Impacts
- NDMA Formation Potential: HN-130 and HN-150 are identified as precursors of N-nitrosodimethylamine (NDMA), a carcinogenic byproduct formed during ozonation in wastewater treatment. HN-130 contributes ≤0.6% and HN-150 ≤6.9% to total NDMA precursors in sewage effluents .
- Persistence: HN-130 and HN-150 exhibit low removal rates (<20%) in biological wastewater treatment, leading to their detection in surface waters . No data exist for the target compound, but its aromatic structure may influence solubility and biodegradation.
Physical and Chemical Properties
| Property | HN-130 | HN-150 | Target Compound |
|---|---|---|---|
| Density | 1.065 g/cm³ | 1.234 g/cm³ (predicted) | Not reported |
| Melting Point | Not specified | 177°C | Not reported |
| Solubility | Likely hydrophobic due to aliphatic chain | Hydrophobic (aromatic linker) | Expected hydrophobic (phenyl groups) |
Biological Activity
4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide], also known as HN-130, is a chemical compound with significant applications in various fields, including polymer science and biochemistry. Its biological activity has garnered attention due to its potential effects on cellular processes and its interaction with biomolecules. This article explores the biological activity of this compound, summarizing research findings, case studies, and biochemical properties.
- Molecular Formula: CHNO
- Molecular Weight: 288.39 g/mol
- CAS Number: 69938-76-7
The biological activity of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] is primarily attributed to its interactions with various cellular components:
- Enzyme Interaction: The compound can inhibit or activate enzymes involved in metabolic pathways, influencing cellular functions such as signaling and gene expression.
- Oxidative Stress Response: It has been shown to modulate gene expression related to oxidative stress and detoxification mechanisms in cells.
- Polymerization Reactions: As a stabilizer in polymerization processes, it affects the structural integrity of polymers used in biomedical applications .
Cellular Effects
Research indicates that 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] can influence various cellular processes:
- Cell Signaling Pathways: The compound alters signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation: It impacts the expression of genes associated with stress responses and metabolic regulation.
Dosage and Toxicity
The biological effects of this compound vary significantly with dosage:
- Low Doses: At low concentrations, it exhibits minimal toxicity while effectively stabilizing polymer structures.
- High Doses: Increased dosages can lead to cytotoxic effects, necessitating careful consideration in experimental applications.
Research Findings and Case Studies
Several studies have investigated the biological implications of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]:
Q & A
Basic Research Questions
What are the recommended synthetic routes for 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide], and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step organic reactions, such as condensation of diphenylmethane derivatives with dimethylsemicarbazide. A modified procedure using palladium catalysts (e.g., Pd₂(dba)₃) and chiral ligands (e.g., BINAP) can improve stereochemical control and yield . Key parameters include temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants. For reproducibility, monitor reactions via thin-layer chromatography (TLC) and characterize intermediates using NMR or mass spectrometry .
What analytical techniques are critical for characterizing the purity and structure of this compound?
High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) is recommended for purity analysis . Structural confirmation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to resolve aromatic protons and carbamate groups.
- X-ray crystallography to determine stereochemistry, as demonstrated in analogous biphenyl derivatives .
- Mass spectrometry (HRMS) for molecular weight validation .
How does the stability of 4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide] vary under different storage conditions?
The compound is sensitive to moisture and oxidizers. Store in anhydrous conditions at –20°C, sealed under inert gas (e.g., argon). Degradation products may form over time, necessitating periodic re-analysis via HPLC . Avoid prolonged exposure to light, as UV irradiation can cleave the semicarbazide moiety .
Advanced Research Questions
What computational methods are suitable for predicting the biological activity of this compound, and how do they align with experimental data?
Density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against targets like kinases or GPCRs may explain observed antimicrobial or anticancer activity . Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ in cancer cell lines). Discrepancies between computational and experimental results often arise from solvation effects or protein flexibility—address these by refining force fields or using molecular dynamics simulations .
How can researchers resolve contradictions in reported biological activities of structurally similar semicarbazide derivatives?
Contradictions may stem from:
- Variability in assay conditions (e.g., pH, serum content). Standardize protocols using guidelines like OECD 423 for toxicity studies.
- Differences in stereochemistry . Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test individually .
- Off-target effects . Employ proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .
What factorial design approaches are optimal for studying the compound's structure-activity relationship (SAR)?
A 2⁴ factorial design is effective for SAR studies, varying factors such as:
- Substituent positions on the phenyl rings.
- Alkyl chain length in the semicarbazide group.
- Solvent polarity during synthesis.
- Temperature/pH during biological assays.
Analyze interactions using ANOVA and response surface methodology (RSM). For example, highlights the use of factorial designs to isolate variables influencing cytotoxicity .
How can in vivo pharmacokinetic studies be designed to account for the compound's low bioavailability?
- Formulation : Use liposomal encapsulation or PEGylation to enhance solubility.
- Dosing : Apply allometric scaling from in vitro ADME data (e.g., hepatic microsome stability).
- Analytical monitoring : Quantify plasma concentrations via LC-MS/MS, with attention to metabolites (e.g., hydrolyzed carbamate groups) .
- Theoretical framework : Link pharmacokinetic models (e.g., compartmental analysis) to mechanistic hypotheses about absorption barriers .
Methodological Notes
- Synthesis Optimization : Reference palladium-catalyzed coupling methods for biphenyl derivatives .
- Data Validation : Cross-validate HPLC results with orthogonal techniques like capillary electrophoresis .
- Ethical Compliance : Adhere to in vivo ethical guidelines (e.g., ARRIVE 2.0) and validate negative controls rigorously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
